molecular formula C14H18N6OS B10918581 (2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10918581
M. Wt: 318.40 g/mol
InChI Key: OXZOQLZISJGNHU-AATRIKPKSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two pyrazole rings and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Thiourea Moiety: The thiourea moiety can be introduced by reacting the pyrazole derivatives with isothiocyanates under mild conditions.

    Coupling Reaction: The final step involves coupling the two pyrazole derivatives through a condensation reaction with an appropriate linker, such as an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or scavenging reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diethylthiourea: Similar thiourea structure but with different substituents.

    1,3-Dimethyl-4,5-diphenyl-1H-pyrazole: Similar pyrazole structure but without the thiourea moiety.

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA is unique due to the combination of two pyrazole rings and a thiourea moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

(E)-N-[(2,5-dimethylpyrazol-3-yl)carbamothioyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C14H18N6OS/c1-4-20-9-11(8-15-20)5-6-13(21)17-14(22)16-12-7-10(2)18-19(12)3/h5-9H,4H2,1-3H3,(H2,16,17,21,22)/b6-5+

InChI Key

OXZOQLZISJGNHU-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC(=S)NC2=CC(=NN2C)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC(=S)NC2=CC(=NN2C)C

Origin of Product

United States

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